MFCD14703674

Description

However, based on the methodology outlined in the evidence, its analysis and comparison would follow standardized protocols for inorganic or organometallic compounds. For instance, emphasizes comparing compounds based on structural or functional similarity (e.g., metal substitution, shared applications). provide templates for documenting properties such as molecular weight, solubility, and bioactivity, which are critical for characterizing MFCD14703674. While specific data for this compound is absent, the framework for its introduction would include:

- Molecular formula and weight: Derived from analogous compounds (e.g., C₆H₅BBrClO₂ in ).

- Synthetic routes: Likely involving catalytic systems or green chemistry principles, as seen in (e.g., A-FGO catalyst in THF).

- Applications: Hypothesized based on functional groups (e.g., boronic acids in for cross-coupling reactions).

Properties

IUPAC Name |

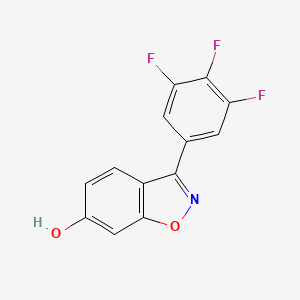

3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3NO2/c14-9-3-6(4-10(15)12(9)16)13-8-2-1-7(18)5-11(8)19-17-13/h1-5,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOZSICLHIQDTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)ON=C2C3=CC(=C(C(=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MFCD14703674 involves specific synthetic routes and reaction conditions. The preparation methods can vary, but they generally include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts.

Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

MFCD14703674 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure of this compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under specific temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD14703674 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in biological studies to understand its effects on different biological systems.

Medicine: this compound is studied for its potential therapeutic applications and effects on human health.

Industry: The compound is used in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism of action of MFCD14703674 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a series of biochemical reactions that result in its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights two primary approaches for comparison: structural similarity (e.g., halogen substitution) and functional similarity (e.g., enzyme inhibition). Below is a comparative analysis using representative compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Analogues :

- CAS 1046861-20-4 shares a near-identical molecular formula with this compound, differing only in substituent positions (e.g., bromine vs. chlorine). Its synthesis uses palladium catalysts, a method likely applicable to this compound .

- CAS 1761-61-1 (C₇H₅BrO₂, ) highlights the impact of halogen substitution on solubility (Log S = -2.47 vs. -2.99 for CAS 1046861-20-4 ).

CAS 428854-24-4 (C₁₇H₁₅FN₈, ) shows how fluorinated analogs enhance metabolic stability, a strategy transferable to this compound optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.